2-(4-Methoxyphenyl)morpholine
Description
2-(4-Methoxyphenyl)morpholine is a heterocyclic compound featuring a morpholine ring substituted at the 2-position with a 4-methoxyphenyl group. Morpholine derivatives are widely utilized in medicinal chemistry due to their versatility as building blocks and their ability to modulate physicochemical and pharmacokinetic properties. The 4-methoxyphenyl substituent introduces an electron-donating methoxy group, which enhances aromatic π-electron density and influences intermolecular interactions, solubility, and biological activity .
Properties
IUPAC Name |
2-(4-methoxyphenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-13-10-4-2-9(3-5-10)11-8-12-6-7-14-11/h2-5,11-12H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLULTGXHWIAVIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CNCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396032 | |
| Record name | 2-(4-methoxyphenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83555-74-2 | |
| Record name | 2-(4-methoxyphenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-methoxyphenyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Direct Synthesis via Nucleophilic Substitution and Cyclization
One common approach to prepare 2-(4-Methoxyphenyl)morpholine involves the reaction of 4-methoxyaniline or related derivatives with morpholine precursors under catalytic conditions to form the morpholine ring.
- Catalysts and Conditions : Aluminum trichloride (AlCl3) is often used as a Lewis acid catalyst in combination with palladium chloride (PdCl2) and chiral ligands such as S-(-)-1,1'-binaphthyl-2,2'-diphenylphosphine to facilitate ring closure and substitution reactions.
- Solvents : Toluene, sulfolane, and dimethylformamide (DMF) are typical solvents employed to dissolve reactants and maintain reaction homogeneity.
- Temperature : Mild temperatures around 40-50 °C are used to optimize yield and purity.
An example synthetic protocol involves mixing 1 mol of dichlorotriazine (DCT) with 1.05 mol of resorcinol, catalytic amounts of AlCl3 and PdCl2, and toluene as solvent under nitrogen atmosphere. After reaction completion, the mixture undergoes aqueous work-up, distillation, and crystallization to isolate the target compound with high purity (up to 99.6%) and good yield (~94%).
Morpholine-2,5-dione Intermediate Route
Another method involves synthesizing morpholine-2,5-dione derivatives as intermediates, which can be subsequently converted into this compound.
- Step 1 : Reaction of amino acids (e.g., leucine) with chloroacetyl chloride to form 2-(2-chloroacetamido) derivatives.
- Step 2 : Cyclization to morpholine-2,5-dione intermediates.
- Step 3 : Subsequent substitution or reduction reactions to incorporate the 4-methoxyphenyl group.
This method emphasizes reaction simplicity and high yield, optimizing bases and purification to improve efficiency.
Nitration and Salt Formation Process
A specialized process for preparing nitrated derivatives of this compound involves:
- Step 1 : Synthesis of crude 4-(4-methoxyphenyl)morpholine.
- Step 2 : Conversion of crude product to its nitric acid salt.
- Step 3 : Nitration by adding a dichloromethane solution of the salt to concentrated sulfuric acid.
This method allows precise control of nitration stoichiometry, preventing under- or over-nitration, improving safety, and enhancing yield by 59% compared to previous methods. It also reduces waste by 40% and increases process capacity by 30%.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents/Catalysts | Solvents | Temperature (°C) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Catalytic cyclization with AlCl3 and PdCl2 | DCT, resorcinol, AlCl3, PdCl2, chiral ligand | Toluene, sulfolane, DMF | 40-50 | ~94 | 99.6 | High purity, mild conditions, nitrogen protection |
| Morpholine-2,5-dione intermediate route | Amino acids, chloroacetyl chloride, base | Various organic solvents | Ambient to reflux | High | Not specified | Simplified, high-yield, uses amino acid precursors |
| Nitration via nitric acid salt formation | 4-(4-methoxyphenyl)morpholine, HNO3, H2SO4 | Dichloromethane | Ambient | +59% yield improvement | Not specified | Improved safety, precise nitration control |
Research Findings and Notes
- The catalytic cyclization method using aluminum trichloride and palladium chloride catalysts under nitrogen atmosphere is effective for obtaining high-purity this compound derivatives with excellent yields.
- The morpholine-2,5-dione intermediate synthesis offers a versatile and optimized pathway, especially useful for derivatives, emphasizing reaction simplicity and scalability.
- The nitration process involving nitric acid salt formation significantly enhances process robustness and safety while improving yield and reducing waste, making it suitable for industrial applications.
- Choice of solvent and precise molar ratios of catalysts and reactants are critical parameters influencing the yield and purity.
- Temperature control between 40-50 °C is optimal for catalytic cyclization, while ambient conditions suffice for nitration steps.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methoxyphenyl)morpholine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens or sulfonyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a phenol derivative, while reduction of a nitro group can yield an amine derivative.
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
2-(4-Methoxyphenyl)morpholine is primarily recognized as a key intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow for the development of analgesics and anti-inflammatory drugs, enhancing their efficacy while minimizing side effects. For instance, the morpholine ring structure contributes to improved pharmacokinetic properties, such as solubility and bioavailability .
Case Study: CNS Drug Candidates
Research has shown that morpholine derivatives, including this compound, are effective in modulating central nervous system (CNS) drug candidates. These compounds demonstrate favorable lipophilic-hydrophilic profiles, which enhance their ability to penetrate the blood-brain barrier. Studies indicate that such derivatives can improve the pharmacodynamics of drugs targeting CNS disorders .
Agrochemical Formulations
Enhancement of Pesticides:
In agrochemical applications, this compound acts as a stabilizer or enhancer for pesticides. Its inclusion in formulations improves the effectiveness of pest control agents while reducing their environmental impact. The compound's ability to stabilize active ingredients is critical for developing more efficient agrochemical products .
Material Science
Development of Novel Materials:
The unique chemical properties of this compound are being explored in material science for the creation of advanced polymers and coatings. These materials exhibit improved durability and performance characteristics, making them suitable for various industrial applications .
Biological Research
Insights into Drug Interactions:
Researchers utilize this compound in biological studies to understand cellular mechanisms and drug interactions better. The compound's ability to influence biological pathways can lead to new therapeutic strategies for diseases such as cancer and neurodegenerative disorders .
Cosmetic Industry
Stabilizing Agent:
In cosmetics, this compound serves as a stabilizer that enhances the sensory properties of products. Its incorporation into formulations improves texture and stability, making cosmetic products more appealing to consumers .
Data Table: Summary of Applications
| Application Area | Key Functions | Examples/Notes |
|---|---|---|
| Pharmaceutical Development | Intermediate for analgesics and anti-inflammatories | Enhances drug efficacy; CNS drug candidates |
| Agrochemical Formulations | Stabilizer/enhancer for pesticides | Improves pest control effectiveness |
| Material Science | Development of polymers and coatings | Enhanced durability and performance |
| Biological Research | Studies on drug interactions | Insights into therapeutic strategies |
| Cosmetic Industry | Stabilizer for formulations | Improves sensory properties |
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiomorpholine Analogues
Replacing the oxygen atom in the morpholine ring with sulfur yields thiomorpholine derivatives, such as 4-(4-Nitrophenyl)thiomorpholine . Key differences include:
- Lipophilicity : The sulfur atom increases lipophilicity (higher logP) compared to morpholine analogues, enhancing membrane permeability .
- Crystal Packing : Thiomorpholine derivatives form centrosymmetric dimers via C–H···O hydrogen bonds and face-to-face aromatic stacking, unlike morpholine analogues, which exhibit different intermolecular interactions due to the absence of sulfur .
- Metabolic Stability : The sulfur atom acts as a metabolically "soft spot," enabling oxidation to sulfoxides or sulfones, whereas the methoxy group in 2-(4-Methoxyphenyl)morpholine may undergo demethylation .
Table 1: Structural and Physicochemical Comparison
Sulfonyl and Aryl Derivatives
Morpholine sulfonyl derivatives, such as 4-[(4-Methoxyphenyl)sulfonyl]morpholine , highlight the impact of sulfonyl groups:
- Electronic Effects : Sulfonyl groups are strongly electron-withdrawing, reducing electron density on the aromatic ring compared to the electron-donating methoxy group in this compound. This alters reactivity in electrophilic substitution reactions .
- Solubility : Sulfonyl derivatives exhibit higher aqueous solubility due to polar sulfone groups, whereas 4-methoxyphenyl-substituted morpholines may have reduced solubility .
Table 2: Substituent Effects on Solubility and Reactivity
| Compound | Substituent | Electronic Effect | Solubility (Relative) |
|---|---|---|---|
| This compound | 4-Methoxyphenyl | Electron-donating | Moderate |
| 4-[(4-Methoxyphenyl)sulfonyl]morpholine | 4-Methoxyphenyl-SO₂ | Electron-withdrawing | High |
Biological Activity
2-(4-Methoxyphenyl)morpholine is a morpholine derivative characterized by a methoxy group attached to the phenyl ring. Its molecular formula is with a molecular weight of 193.24 g/mol. This compound is gaining attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and analgesic applications.
- IUPAC Name : this compound
- Molecular Formula :
- Molecular Weight : 193.24 g/mol
- Canonical SMILES : COC1=CC=C(C=C1)C2CNCCO2
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group enhances the compound's binding affinity, which may lead to various therapeutic effects, including:
- Anti-inflammatory effects : The compound has been shown to inhibit the production of nitric oxide (NO) and reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cells stimulated by lipopolysaccharides (LPS) .
- Analgesic properties : Preliminary studies suggest potential analgesic effects, although detailed mechanisms remain to be fully elucidated.
Case Studies and Research Findings
-
Anti-inflammatory Activity :
- A study evaluated the anti-inflammatory properties of several morpholine derivatives, including this compound. It was found that this compound significantly reduced iNOS and COX-2 protein expression in LPS-stimulated RAW 264.7 macrophage cells . Molecular docking studies indicated strong interactions with the active sites of these enzymes, suggesting a potential therapeutic role in inflammation-related disorders.
-
Pharmacological Screening :
- In a pharmacological screening of novel compounds, derivatives containing the morpholine structure demonstrated significant antibacterial activity against Pseudomonas aeruginosa . Notably, 2-(4-Methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole exhibited a remarkable increase in activity compared to standard antibiotics.
-
Medicinal Chemistry Reviews :
- A review highlighted the versatility of morpholine derivatives in drug design, noting their ability to interact with various biological targets . The presence of the morpholine ring in compounds like this compound contributes to favorable pharmacokinetic properties and enhances therapeutic efficacy.
Comparative Analysis with Similar Compounds
| Compound | Key Features | Biological Activity |
|---|---|---|
| 4-Methoxyphenylmorpholine | Similar structure without methoxy group | Varies; lacks specific anti-inflammatory effects |
| 2-Phenylmorpholine | Lacks methoxy group | Different pharmacological profile |
| 4-Phenylmorpholine | Structural variation | Distinct chemical reactivity |
Q & A
Q. Table 1: Synthetic Routes and Key Parameters
| Method | Reagents/Conditions | Key Products | Reference |
|---|---|---|---|
| Ring-opening cyclization | 4-Methoxyaniline, ethylene oxide, NaOH | This compound | |
| Reductive amination | Ketone precursor, LiAlH₄ | Secondary amine derivatives |
Advanced: How does the methoxy substituent influence the compound's receptor binding affinity and metabolic stability?
Methodological Answer:
The methoxy group at the para position enhances electron-donating effects, increasing lipophilicity and potentially improving blood-brain barrier penetration. This modification can alter binding affinity to receptors like serotonin or dopamine transporters, as seen in structurally similar morpholine derivatives. For instance, fluorinated or methylated analogs show varied pharmacokinetic profiles due to steric and electronic effects. Stability studies using hepatic microsomes or cytochrome P450 assays are critical to assess oxidative metabolism, as the methoxy group may resist demethylation compared to smaller substituents .
Basic: What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
Characterization involves:
- NMR Spectroscopy : <sup>1</sup>H NMR confirms the morpholine ring protons (δ 2.5–3.5 ppm) and methoxy singlet (δ ~3.8 ppm). <sup>13</sup>C NMR identifies the quaternary carbon adjacent to oxygen (δ ~70 ppm).
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak ([M+H]<sup>+</sup> at m/z 208.12 for C11H15NO2).
- IR Spectroscopy : Stretching vibrations for C-O (1250 cm<sup>-1</sup>) and morpholine ring C-N (1100 cm<sup>-1</sup>) confirm functional groups .
Advanced: What strategies optimize the compound's oxidative stability for in vivo studies?
Methodological Answer:
Oxidative stability can be enhanced by:
- N-Oxide Formation : Controlled oxidation with H2O2 in acetic acid generates stable N-oxide derivatives, reducing further degradation .
- Structural Modifications : Introducing electron-withdrawing groups (e.g., fluorine) at meta/para positions to deactivate the aromatic ring toward electrophilic attack.
- Encapsulation : Use of liposomal or cyclodextrin-based delivery systems to shield reactive sites .
Q. Table 2: Oxidative Stability Parameters
| Modification | Oxidation Half-Life (t₁/₂) | Key Findings |
|---|---|---|
| Parent compound | 2.5 hours | Rapid degradation in liver microsomes |
| N-Oxide derivative | >24 hours | Improved metabolic stability |
| Fluorinated analog | 8 hours | Moderate resistance to oxidation |
Advanced: How do structural analogs of this compound inform structure-activity relationship (SAR) studies?
Methodological Answer:
SAR studies compare derivatives with substituents like halogens, methyl, or nitro groups to assess:
- Anticancer Activity : Chlorophenyl analogs show DNA intercalation and topoisomerase inhibition, while methoxy derivatives may target tubulin polymerization .
- CNS Penetration : Fluorinated analogs (e.g., 2-(4-Fluorophenyl)morpholine) exhibit higher logP values, correlating with enhanced brain uptake in rodent models .
- Enzyme Inhibition : Morpholine rings with sulfonyl groups (e.g., in quinoline hybrids) demonstrate kinase inhibitory activity via hydrogen bonding with ATP-binding pockets .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
